molecular formula C14H21NO5S B12292524 rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)

Cat. No.: B12292524
M. Wt: 315.39 g/mol
InChI Key: UQBQONCZEGSVIZ-UHFFFAOYSA-N
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Description

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) is a chemical compound with the molecular formula C14H21NO5S and a molecular weight of 315.39 g/mol This compound is known for its unique structure, which includes a cyclohexyl ring, a phenol group, and a hydrogen sulfate group

Preparation Methods

The synthesis of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves several steps. The primary synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.

    Attachment of the methylamino group:

    Formation of the phenol group: The phenol group is introduced through a phenolation reaction.

    Addition of the hydrogen sulfate group: The final step involves the addition of the hydrogen sulfate group through a sulfation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) can be compared with other similar compounds, such as:

    Tramadol: A well-known analgesic with a similar cyclohexyl structure.

    N,O-Didesmethyl Tramadol O-β-D-Glucuronide: A metabolite of Tramadol with a similar structure.

    Other phenol derivatives: Compounds with phenol groups that exhibit similar chemical properties.

Properties

Molecular Formula

C14H21NO5S

Molecular Weight

315.39 g/mol

IUPAC Name

[3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)

InChI Key

UQBQONCZEGSVIZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O

Origin of Product

United States

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